5-fluoro-3'-(hexylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
Beschreibung
5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Eigenschaften
Molekularformel |
C23H22FN5O2S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
5-fluoro-3//'-hexylsulfanylspiro[1H-indole-3,6//'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one |
InChI |
InChI=1S/C23H22FN5O2S/c1-2-3-4-7-12-32-22-26-20-19(28-29-22)15-8-5-6-9-17(15)27-23(31-20)16-13-14(24)10-11-18(16)25-21(23)30/h5-6,8-11,13,27H,2-4,7,12H2,1H3,(H,25,30) |
InChI-Schlüssel |
XKVJYGNNSCWVAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1 |
Kanonische SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorine atom or the triazino ring, potentially leading to defluorination or ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the indole or triazino rings.
Wissenschaftliche Forschungsanwendungen
5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one has shown potential in various fields of scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties could be exploited in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one exerts its effects is not fully understood. studies suggest that it may act as an iron chelator, binding to ferrous ions and disrupting cellular iron homeostasis . This can lead to the induction of apoptosis in cancer cells through the mitochondrial pathway, as evidenced by changes in the expression of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar triazino-indole structure and have shown potential as iron chelators and anticancer agents.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
What sets 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the hexylsulfanyl group further enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
